4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H20F3N3 . It is used in various biological activities and has been mentioned in patents and literature .
Molecular Structure Analysis
The molecular structure of this compound involves a benzylpiperazine group attached to an aniline group, which also carries a trifluoromethyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has physical and chemical properties typical of organic compounds. It has a specific molecular weight and a defined structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
Rapid Synthesis for Benzimidazoles : The compound was involved in the synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, using microwave heating for rapid and efficient production (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Antimicrobial Activities : It was used in synthesizing eperezolid-like molecules, with the compounds showing significant anti-Mycobacterium smegmatis activity (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Novel Synthon for Isoxazoles and Triazines : This compound was used in reactions with dianions from oximes, facilitating the creation of isoxazoles and triazines, highlighting its role as an anionically activated synthon (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Efficient Synthesis of Penoxsulam : Its derivative played a crucial role in the efficient nine-step synthesis of Penoxsulam, a herbicide, demonstrating improved overall yield and milder reaction conditions (Wu, Gao, Chen, Su, & Zhang, 2013).
Biological and Medical Research
Endocannabinoid Hydrolases Inhibitors : A series including this compound were prepared and tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), demonstrating potential in medical applications (Morera, Labar, Ortar, & Lambert, 2012).
Adrenal and Myocardial Imaging : A related compound, 1-carboxamidino-4-phenylpiperazine, showed promise as a radiopharmaceutical for adrenal and myocardial imaging, highlighting the potential of derivatives in medical imaging (Hanson, 1982).
Synthesis of Bioactive Arylpiperazines : This compound was crucial in synthesizing arylpiperazines, highlighting its role in developing potential treatments for central nervous system disorders (Koten, Abbenhuis, & Boersma, 1998).
Antibacterial Activity of Piperazine Derivatives : Compounds synthesized from this chemical exhibited significant antibacterial activity, underlining its potential in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOHIJQMRSJTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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